Cas no 1119-33-1 (H-Glu(OEt)-OH)

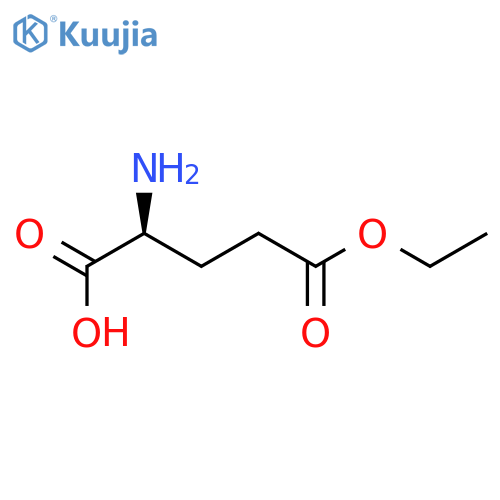

H-Glu(OEt)-OH structure

商品名:H-Glu(OEt)-OH

H-Glu(OEt)-OH 化学的及び物理的性質

名前と識別子

-

- L-Glutamic acid gamma-ethyl ester

- 5-Ethyl L-Glutamate

- H-Glu(OEt)-OH

- L-Glutamic acid γ-ethyl ester

- H-Glu-Oet

- L-Glutamic Acid 5-Ethyl Ester

- L-GLUTAMIC ACID-GAMMA-ETHYL ESTER CRYSTALLINE

- (S)-2-Amino-5-ethoxy-5-oxopentanoic acid

- ETHYL G-L-GLUTAMATE

- Ethylgama-L-glutamate

- ethylglutamate

- Ethyly-L-glutamate

- N-NONYLGALLATE

-

- MDL: MFCD00037217

- インチ: InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1

- InChIKey: XMQUEQJCYRFIQS-YFKPBYRVSA-N

- ほほえんだ: CCOC(=O)CC[C@@H](C(=O)O)N

- BRN: 1725589

計算された属性

- せいみつぶんしりょう: 175.08400

- どういたいしつりょう: 175.084

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _3

- トポロジー分子極性表面積: 89.6A^2

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.2843 (rough estimate)

- ゆうかいてん: 179-185°C

- ふってん: 306.47°C (rough estimate)

- フラッシュポイント: 151.3℃

- 屈折率: 1.4353 (estimate)

- すいようせい: Soluble in water 100 mg/ml.

- PSA: 89.62000

- LogP: 0.44190

- ひせんこうど: +11.0 to +14.0° (c=1, H2O)

- マーカー: 4470

H-Glu(OEt)-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- ちょぞうじょうけん:0-10°C

H-Glu(OEt)-OH 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

H-Glu(OEt)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-187122-100.0g |

(2S)-2-amino-5-ethoxy-5-oxopentanoic acid |

1119-33-1 | 95% | 100g |

$166.0 | 2023-06-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L71610-25g |

(S)-2-Amino-5-ethoxy-5-oxopentanoic acid |

1119-33-1 | 97% | 25g |

¥193.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L71611-100g |

(S)-2-Amino-5-ethoxy-5-oxopentanoic acid |

1119-33-1 | 95% | 100g |

¥1126.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L71611-25g |

(S)-2-Amino-5-ethoxy-5-oxopentanoic acid |

1119-33-1 | 95% | 25g |

¥336.0 | 2022-04-27 | |

| TRC | G598193-5g |

H-Glu(OEt)-OH |

1119-33-1 | 5g |

$81.00 | 2023-05-18 | ||

| TRC | G598193-500mg |

H-Glu(OEt)-OH |

1119-33-1 | 500mg |

$ 52.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L71611-5g |

(S)-2-Amino-5-ethoxy-5-oxopentanoic acid |

1119-33-1 | 95% | 5g |

¥96.0 | 2022-04-27 | |

| TRC | G598193-2.5g |

H-Glu(OEt)-OH |

1119-33-1 | 2.5g |

$ 69.00 | 2023-09-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H810601-100g |

L-Glutamic acid γ-ethyl ester |

1119-33-1 | 98% | 100g |

¥546.00 | 2022-01-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1155-25g |

H-Glu(OEt)-OH |

1119-33-1 | 97.0%(T) | 25g |

¥260.0 | 2022-05-30 |

H-Glu(OEt)-OH 関連文献

-

Md. Hasan Turabee,Thavasyappan Thambi,Jae Seung Lym,Doo Sung Lee Biomater. Sci. 2017 5 837

-

Christian Muhl,Lydia Zengerling,Jonathan Gro?,Paul Eckhardt,Till Opatz,Pol Besenius,Matthias Barz Polym. Chem. 2020 11 6919

-

3. Electroactive poly(amino acids). Part 4. Poly(γ-ethyl L-glutamate) modified by side chain reaction with ferrocenylmethylamineJames Grimshaw,Jadwiga Trocha-Grimshaw J. Chem. Soc. Perkin Trans. 2 1991 751

-

4. Application of RDC enhanced NMR spectroscopy in structural analysis of thiacalix[4]arene derivativesL. Vrzal,M. Kratochvílová-?imánová,T. Landovsky,K. Polívková,J. Budka,H. Dvo?áková,P. Lhoták Org. Biomol. Chem. 2015 13 9610

-

Yi-Syuan Lu,Shiao-Wei Kuo RSC Adv. 2015 5 88539

1119-33-1 (H-Glu(OEt)-OH) 関連製品

- 16450-41-2(L-Glutamic acid,1,5-diethyl ester)

- 14487-45-7(DL-Glutamic Acid 5-Methyl Ester)

- 1499-55-4(H-Glu(OMe)-OH)

- 2743-60-4((S)-Ethyl 2-amino-4-methylpentanoate)

- 1492-23-5(O-Succinyl-L-homoserine)

- 6384-08-3(L-Glutamic Acid 1-Methyl Ester)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1119-33-1)H-Glu(OEt)-OH

清らかである:99%

はかる:500g

価格 ($):296.0